

Physical and chemical properties of 12-O-deacetyl-phomoxanthone A

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Compound of Interest

Compound Name: 12-O-deacetyl-phomoxanthone A

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In-Depth Technical Guide: 12-O-deacetyl-phomoxanthone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **12-O-deacetyl-phomoxanthone A**, a dimeric tetrahydroxanthone with significant therapeutic potential.

Chemical and Physical Properties

12-O-deacetyl-phomoxanthone A is a naturally occurring xanthone dimer isolated from the endophytic fungus *Phomopsis* sp.[1][2] Its structural complexity and biological activity have garnered interest in the scientific community.

Summary of Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₃₆ H ₃₆ O ₁₅	[3]
Molecular Weight	708.66 g/mol	[3]
Appearance	Yellow amorphous powder	[2]
Solubility	Soluble in ethanol and DMSO	

Spectroscopic Data

Spectroscopy	Data	Reference
UV (MeOH) λ_{max} (log ϵ)	340 (4.2), 221 (4.0) nm	[2]
IR (KBr) ν_{max}	3448, 1732, 1628, 1234 cm^{-1}	[2]

Nuclear Magnetic Resonance (NMR) Data

The following ^1H and ^{13}C NMR data were recorded in CDCl_3 at 400 MHz and 100 MHz, respectively.

^1H NMR (400 MHz, CDCl_3)

δ (ppm)	Multiplicity	J (Hz)	Assignment	Reference
14.10	s	OH-8'	[2]	
14.09	s	OH-8	[2]	
11.53	s	OH-1'	[2]	
11.52	s	OH-1	[2]	
7.34	d	8.6	H-3, H-3'	[2]
6.57	d	8.6	H-2, H-2'	[2]
5.48	s	H-5	[2]	
5.38	s	H-5'	[2]	
4.26	d	12.7	H-12, H-12'	[2]
4.16	d	12.7	H-12, H-12'	[2]
3.80	d	11.2	H-12'	[2]
3.70	d	11.2	H-12'	[2]
2.45-2.35	m	H-7, H-7'	[2]	
2.30-2.20	m	H-6, H-6'	[2]	
2.14	s	OAc-5	[2]	
1.01	d	6.4	Me-11, Me-11'	[2]

^{13}C NMR (100 MHz, CDCl_3)

δ (ppm)	Assignment	Reference
188.1	C-9'	[2]
187.8	C-9	[2]
177.9	C-8'	[2]
177.8	C-8	[2]
169.9	OAc	[2]
161.8	C-1, C-1'	[2]
158.4	C-4a, C-4a'	[2]
137.9	C-3, C-3'	[2]
116.3	C-2, C-2'	[2]
112.5	C-8a, C-8a'	[2]
109.9	C-4	[2]
109.8	C-4'	[2]
101.5	C-10a, C-10a'	[2]
82.2	C-10a'	[2]
69.7	C-5	[2]
68.2	C-5'	[2]
64.6	C-12'	[2]
64.5	C-12	[2]
33.3	C-7, C-7'	[2]
27.9	C-6, C-6'	[2]
21.0	OAc	[2]
17.6	Me-11, Me-11'	[2]

Biological Activity and Mechanism of Action

12-O-deacetyl-phomoxanthone A exhibits a range of biological activities, including antimicrobial and potent anticancer effects.

Antimicrobial Activity

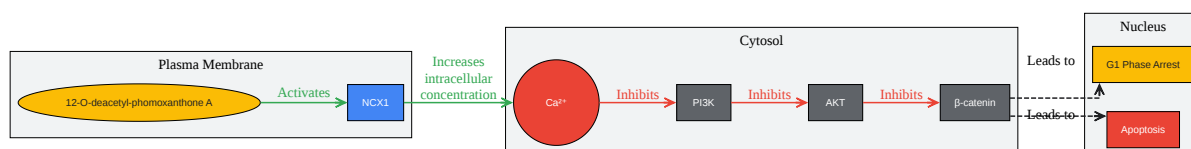
This compound has demonstrated moderate activity against various gram-positive and gram-negative bacteria, as well as fungal strains.[1][2]

Anticancer Activity

12-O-deacetyl-phomoxanthone A has shown significant cytotoxicity against cancer cell lines. Its primary mechanism of anticancer action involves the activation of the Na⁺/Ca²⁺ exchanger 1 (NCX1).[3] This activation leads to an increase in intracellular calcium levels, which subsequently inhibits the PI3K/AKT/ β -catenin signaling pathway.[3] The downregulation of this critical survival pathway induces G1 phase cell cycle arrest and apoptosis in cancer cells.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway modulated by **12-O-deacetyl-phomoxanthone A**.



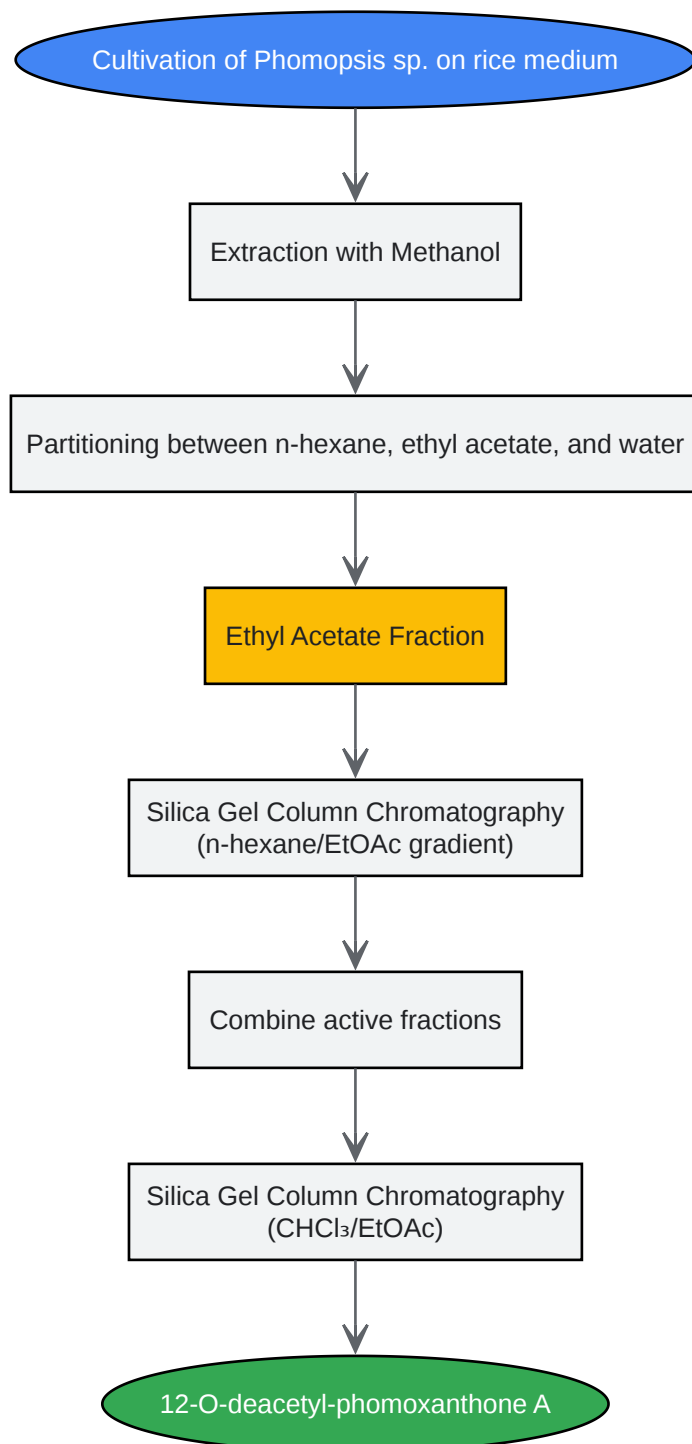
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Caption: Signaling cascade of **12-O-deacetyl-phomoxanthone A**.

Experimental Protocols

Isolation and Purification

The following protocol is a summary of the method described by Shiono et al. (2013).[2]



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Caption: Isolation workflow for **12-O-deacetyl-phomoxanthone A**.

Detailed Steps:

- Cultivation: The fungal strain *Phomopsis* sp. is cultivated on a solid rice medium.
- Extraction: The fermented rice culture is extracted with methanol.
- Partitioning: The methanol extract is concentrated and partitioned successively with n-hexane and ethyl acetate.
- Column Chromatography (Step 1): The ethyl acetate soluble fraction is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.
- Fraction Selection: Fractions showing the desired activity (monitored by TLC) are combined.
- Column Chromatography (Step 2): The combined active fractions are further purified by silica gel column chromatography using a chloroform-ethyl acetate solvent system to yield pure **12-O-deacetyl-phomoxanthone A**.[\[2\]](#)

Antimicrobial Assay (Agar Diffusion Method)

This is a generalized protocol for assessing antimicrobial activity.

- Culture Preparation: Prepare a standardized inoculum of the test microorganism.
- Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium.
- Compound Application: Apply a known concentration of **12-O-deacetyl-phomoxanthone A** (dissolved in a suitable solvent) to sterile paper discs or directly into wells cut into the agar.
- Incubation: Incubate the plates under optimal conditions for the test microorganism.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc or well where microbial growth is inhibited.

Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing cytotoxicity in cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **12-O-deacetyl-phomoxanthone A** for a specified duration (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

12-O-deacetyl-phomoxanthone A is a promising natural product with well-defined chemical properties and significant biological activities. Its unique mechanism of action, involving the modulation of intracellular calcium signaling and subsequent inhibition of the PI3K/AKT/ β -catenin pathway, makes it an attractive candidate for further investigation in the development of novel anticancer therapies. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound.

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References

- 1. NCX1 coupled with TRPC1 to promote gastric cancer via Ca²⁺/AKT/ β -catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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